(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13768106
InChI: InChI=1S/C16H14N2O/c1-10-5-4-8-13(17-10)16-18-15-12-7-3-2-6-11(12)9-14(15)19-16/h2-8,14-15H,9H2,1H3/t14-,15+/m0/s1
SMILES: CC1=NC(=CC=C1)C2=NC3C(O2)CC4=CC=CC=C34
Molecular Formula: C16H14N2O
Molecular Weight: 250.29 g/mol

(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

CAS No.:

Cat. No.: VC13768106

Molecular Formula: C16H14N2O

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole -

Specification

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
IUPAC Name (3aS,8bR)-2-(6-methylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Standard InChI InChI=1S/C16H14N2O/c1-10-5-4-8-13(17-10)16-18-15-12-7-3-2-6-11(12)9-14(15)19-16/h2-8,14-15H,9H2,1H3/t14-,15+/m0/s1
Standard InChI Key SGJXJZCXVZDEEU-LSDHHAIUSA-N
Isomeric SMILES CC1=NC(=CC=C1)C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34
SMILES CC1=NC(=CC=C1)C2=NC3C(O2)CC4=CC=CC=C34
Canonical SMILES CC1=NC(=CC=C1)C2=NC3C(O2)CC4=CC=CC=C34

Introduction

The compound (3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a complex organic molecule belonging to the family of heterocyclic compounds. It features a unique structural arrangement characterized by the presence of an indeno[1,2-d]oxazole moiety and a 6-methylpyridin-2-yl substituent. This compound is notable for its potential applications in medicinal chemistry due to its biological activity.

Synthesis and Chemical Reactions

The synthesis of (3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves several key steps, including the formation of the indeno[1,2-d]oxazole ring system and the introduction of the 6-methylpyridin-2-yl substituent. Chemical reactions typical for oxazoles and indenes can be enhanced by using catalysts to improve selectivity and yield.

Biological Activity and Applications

  • Medicinal Chemistry: The compound is investigated for its potential biological activity, which could include anti-inflammatory or other therapeutic effects. Its unique structure enables effective binding to biological targets such as enzymes or receptors.

  • Research Applications: Due to its structural complexity and potential biological activity, this compound has several applications in scientific research, including drug discovery and the study of cellular processes.

Analytical Techniques

Structural analysis of (3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography to confirm stereochemistry and conformation. Infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) provide insights into functional groups present within the molecule.

Comparison with Similar Compounds

CompoundMolecular FormulaMelting PointSolubilityApplications
(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]C_{20}H_{20}N_{2}O_{2}276–281 °CSoluble in dichloromethaneMedicinal chemistry, anti-inflammatory
(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]C_{21}H_{18}N_{2}O_{2}-360 ± 2 °C (in CH_{2}Cl_{2})Stable chemical propertiesPharmaceutical development, material science
(3aS,3'aS,8aR,8'aR)-2,2'-(1-Methyl-2-phenylethylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]C_{29}H_{26}N_{2}O_{2}Predicted: 598.1 ± 50.0 °CNot specifiedNot detailed

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